

# An In-depth Technical Guide to 5-Methoxy-2-nitrobenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzonitrile

Cat. No.: B1296772

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## Introduction

**5-Methoxy-2-nitrobenzonitrile** is a highly functionalized aromatic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methoxy group, a nitro group, and a nitrile moiety on a benzene ring, provides a versatile platform for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with pronounced biological activity. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups imparts distinct reactivity to the aromatic ring, enabling selective chemical transformations. This guide serves as a comprehensive technical resource, detailing the synthesis, properties, applications, and safety considerations of **5-Methoxy-2-nitrobenzonitrile**, with a focus on its role as a key building block in drug discovery and development.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **5-Methoxy-2-nitrobenzonitrile** is fundamental for its effective utilization in research and development.

Property	Value	Source
CAS Number	38469-84-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	178.14 g/mol	[2]
Appearance	Solid	[3]
IUPAC Name	5-methoxy-2-nitrobenzotrile	[1]
InChI Key	GCXTYFJQZDWUNU- UHFFFAOYSA-N	[1]
SMILES	<chem>COC1=CC(=C(C=C1)N+ (=O)O-)C#N</chem>	[1]

## Spectroscopic Profile

While extensive experimental spectra for **5-Methoxy-2-nitrobenzotrile** are not widely published, data for structurally similar compounds provide valuable insights into its expected spectroscopic signature.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.2	d	1H	Aromatic H
~7.0 - 7.3	dd	1H	Aromatic H
~6.8 - 7.0	d	1H	Aromatic H
~3.9 - 4.1	s	3H	-OCH <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~160 - 165	C-OCH <sub>3</sub>
~145 - 150	C-NO <sub>2</sub>
~135 - 140	Aromatic CH
~120 - 125	Aromatic CH
~115 - 120	C-CN
~100 - 105	Aromatic CH
~95 - 100	C-CN
~55 - 60	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230 - 2210	Strong	C≡N stretch (nitrile)
~1550 - 1490	Strong	Asymmetric NO <sub>2</sub> stretch
~1350 - 1300	Strong	Symmetric NO <sub>2</sub> stretch
~1250 - 1200	Strong	C-O-C stretch (aryl ether)

## Synthesis of 5-Methoxy-2-nitrobenzonitrile

The synthesis of **5-Methoxy-2-nitrobenzonitrile** can be achieved through various synthetic routes. A common approach involves the nitration of a substituted benzonitrile precursor. The following is a representative protocol based on established methodologies for the synthesis of related nitrobenzonitriles.[4]

### Proposed Synthetic Workflow



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A proposed synthetic workflow for **5-Methoxy-2-nitrobenzonitrile**.

## Experimental Protocol: Nitration of 3-Methoxybenzonitrile

Materials:

- 3-Methoxybenzonitrile
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Fuming Nitric Acid ( $\text{HNO}_3$ )
- Ice
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to  $0^\circ\text{C}$  in an ice bath.
- **Addition of Starting Material:** Slowly add 3-Methoxybenzonitrile to the cooled sulfuric acid while maintaining the temperature below  $5^\circ\text{C}$ .
- **Preparation of Nitrating Mixture:** In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
- **Nitration Reaction:** Add the nitrating mixture dropwise to the solution of 3-Methoxybenzonitrile in sulfuric acid. The temperature of the reaction mixture should be

carefully maintained below 10°C throughout the addition.

- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
- **Extraction:** Extract the aqueous mixture with dichloromethane.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **5-Methoxy-2-nitrobenzotrile** by recrystallization or column chromatography.

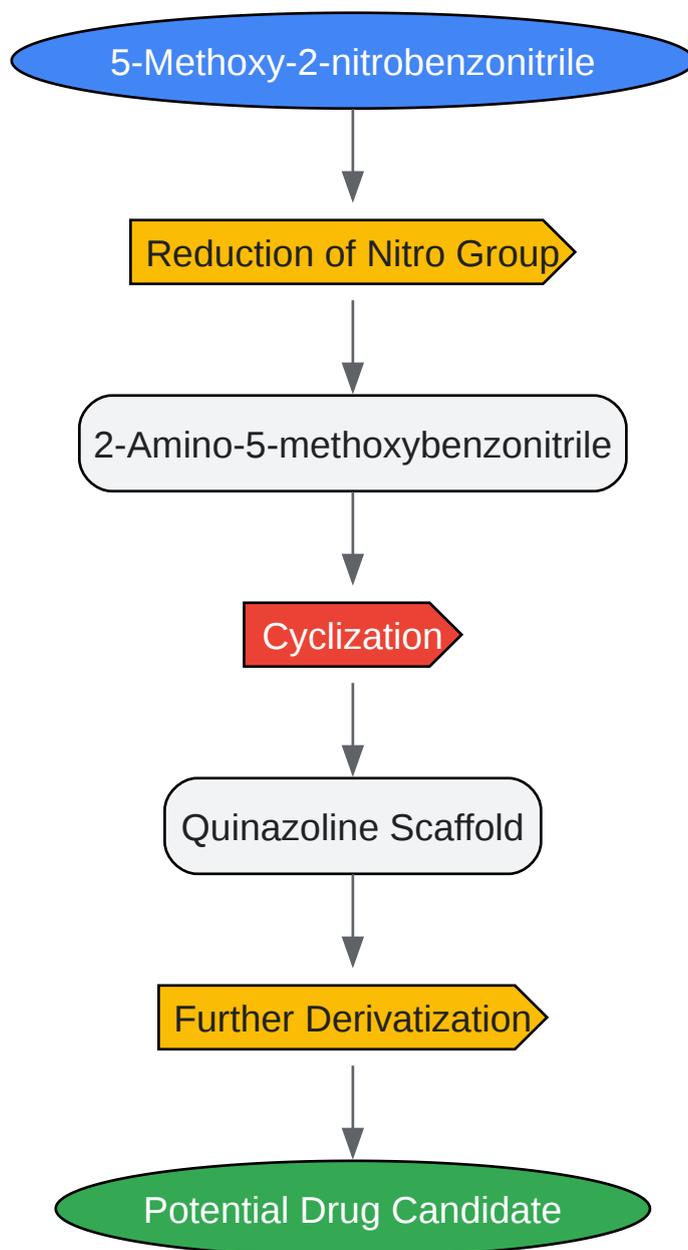
## Applications in Drug Discovery

The strategic placement of reactive functional groups makes **5-Methoxy-2-nitrobenzotrile** a valuable intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.

## Precursor to Quinazoline Scaffolds

A significant application of **5-Methoxy-2-nitrobenzotrile** is its use as a precursor for the synthesis of quinazoline derivatives. The ortho-disposed nitro and cyano groups can be elaborated into the quinazoline ring system, which is a common scaffold in many approved drugs.

## Logical Relationship in a Drug Discovery Context



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A logical workflow for the utilization of **5-Methoxy-2-nitrobenzonitrile** in a drug discovery program.

## Role in the Synthesis of Kinase Inhibitors

Substituted benzonitriles are key intermediates in the synthesis of targeted cancer therapies, such as Gefitinib.[5][6] While not a direct precursor, the structural motifs present in **5-Methoxy-2-nitrobenzonitrile** are highly relevant to the synthesis of such kinase inhibitors. The general

strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the core heterocyclic structure.

## Safety and Handling

As a nitroaromatic compound, **5-Methoxy-2-nitrobenzotrile** should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not readily available, information from related compounds provides guidance.

General Safety Precautions:[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Hazard Statements (based on related compounds):

- May be harmful if swallowed.[\[12\]](#)
- Causes skin irritation.[\[9\]](#)[\[12\]](#)
- Causes serious eye irritation.[\[9\]](#)[\[12\]](#)
- May cause respiratory irritation.[\[9\]](#)

## Conclusion

**5-Methoxy-2-nitrobenzotrile** is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern allows for a range of chemical transformations, making it a key intermediate for the synthesis of complex heterocyclic compounds, including those with kinase inhibitory activity. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the development of novel therapeutics.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)